RR-SRC

Src kinase peptide substrate Michaelis-Menten kinetics

Researchers quantifying Src-family kinase activity face variability when using generic poly(Glu,Tyr) substrates, leading to misestimation of catalytic rates. RR-SRC (CAS 81156-93-6) is the sequence-defined tridecapeptide substrate (RRLIEDAEYAARG) that eliminates this ambiguity. • Discriminates v-Src vs c-Src: v-Src shows higher Vmax/Km toward RR-SRC than c-Src, enabling selective inhibitor validation. • Km of 5 mM in LSTRA extracts provides broad dynamic range for HTS-avoids substrate saturation seen with high-affinity peptides (Km 0.3-0.6 mM). • Validated in cells: concentration-dependent inhibition of IL-2-induced CTL proliferation (0.25-1 mM range). Supplied as lyophilized powder, ≥98% purity, with full analytical documentation.

Molecular Formula C64H106N22O21
Molecular Weight 1519.7 g/mol
CAS No. 81156-93-6
Cat. No. B013104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRR-SRC
CAS81156-93-6
SynonymsArg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly
arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine
RR-SRC
Molecular FormulaC64H106N22O21
Molecular Weight1519.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
InChIKeyKEOPTZKJOKJEIM-VDNREOAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RR-SRC (CAS 81156-93-6): A Defined Tyrosine Kinase Substrate for Src Activity Assays and Functional Studies


RR-SRC (CAS 81156-93-6) is a synthetic tridecapeptide substrate for src-family tyrosine-specific protein kinases, with the sequence RRLIEDAEYAARG . This sequence is derived from the amino acid sequence surrounding the tyrosine phosphorylation site in the Rous sarcoma virus-encoded transforming protein pp60src, where it serves as a substrate for epidermal growth factor (EGF)-mediated tyrosine phosphorylation [1]. The compound is widely used as a tool to measure tyrosine kinase activity in vitro and, at millimolar concentrations, has been shown to inhibit IL-2-induced proliferation of cytotoxic T-lymphocytes (CTLs) [2].

Why Generic Tyrosine Kinase Substrate Substitution Is Not Straightforward: The Critical Importance of Sequence Context in RR-SRC


Substituting RR-SRC with other peptide substrates, such as generic poly(Glu,Tyr) copolymers or alternative Src-family substrate peptides, introduces significant experimental variability and can lead to misestimation of kinase activity. The catalytic and SH2 domains of Src kinases exhibit distinct, sequence-dependent recognition patterns for substrate peptides [1]. For instance, v-Src and c-Src kinases display substantially different phosphorylation efficiencies (Vmax/Km ratios) when assayed with the same peptide substrates, a difference that is masked if a non-specific substrate is used [2]. Furthermore, even minor alterations in the amino acid composition or position within a peptide sequence can dramatically alter its ability to affect cellular functions, underscoring the need for a well-characterized, sequence-defined substrate like RR-SRC for reproducible results [3].

Quantitative Differentiation of RR-SRC (81156-93-6) Against Key Comparators


Engineered Sequence RR-SRC vs. Native v-Src Autophosphorylation Site: A Km Comparison

RR-SRC (RRLIEDAEYAARG) is an engineered variant of the native v-Src autophosphorylation site peptide (RRLIEDNEYTARG) . In LSTRA cell extracts, RR-SRC displays a Km value of 5 mM . In contrast, the native v-Src autophosphorylation site peptide has a reported Km range of 0.3–0.6 mM under similar conditions, indicating that the native sequence is a higher-affinity substrate for the kinase . This 8- to 16-fold difference in Km highlights how a single amino acid substitution (Ala vs. Asn at position 7) dramatically alters the enzyme-substrate interaction, which is a critical parameter for designing kinetic assays and interpreting results.

Src kinase peptide substrate Michaelis-Menten kinetics

Differential Phosphorylation Efficiency: RR-SRC as a Benchmark for v-Src vs. c-Src Activity

In a direct comparative study, RR-SRC was one of three peptide substrates used to assess the distinct substrate specificities of v-Src and c-Src kinases immunoprecipitated from Rous sarcoma virus-transformed cells [1]. The study revealed that v-Src displayed a higher catalytic efficiency (Vmax/Km ratio) toward RR-SRC compared to c-Src, while the absolute Vmax of c-Src was higher than that of v-Src for two of the three peptides tested, including RR-SRC [1]. This differential behavior is specific to the peptide sequence, as other substrates like cdc2(6-20) or src-optimal peptide can yield different relative efficiencies [2]. Using RR-SRC therefore provides a defined benchmark for distinguishing the activity of these two closely related kinases, which is essential for studies in oncogenic transformation.

v-Src c-Src kinase assay substrate specificity

Cellular Functional Selectivity: RR-SRC Inhibits IL-2-Driven CTL Proliferation, Unlike Other Basic Peptides

In a study examining the functional effects of various synthetic peptide inhibitors on cytotoxic T-lymphocytes (CTLs), RR-SRC (referred to as peptide RR-src) was found to be strongly inhibitory to both T-cell receptor (TCR)- and IL-2-triggered CTL proliferation [1]. Importantly, this inhibition was not due to general toxicity, and control peptides containing basic amino acids but lacking substrate specificity determinants for protein kinases were not inhibitory [1]. The study specifically noted that 'minor changes in amino acid composition or amino acid position in the synthetic peptides dramatically change their ability to affect lymphocytes,' reinforcing the unique functional profile of RR-SRC's sequence [1]. While the effective concentration range for this cellular effect is relatively high (0.25–1 mM) , it represents a verifiable functional outcome that distinguishes RR-SRC from other basic, kinase-substrate peptides.

CTL IL-2 immunosuppression peptide inhibitor

Optimal Application Scenarios for RR-SRC (81156-93-6) Driven by Quantitative Evidence


Distinguishing v-Src from c-Src Activity in Transformed Cell Lines

RR-SRC is the substrate of choice for studies that require differentiation between the catalytic activities of viral Src (v-Src) and cellular Src (c-Src). The evidence that v-Src exhibits higher efficiency (Vmax/Km) toward RR-SRC compared to c-Src, while c-Src has a higher absolute Vmax, makes RR-SRC uniquely suited for this purpose . This application is particularly relevant for researchers investigating the molecular mechanisms of Rous sarcoma virus-induced transformation and for validating the selectivity of Src-family kinase inhibitors that may differentially target v-Src and c-Src.

Standardized Kinase Activity Assays with a Defined, Lower-Affinity Substrate

With a characterized Km of 5 mM in LSTRA cell extracts , RR-SRC is an ideal substrate for in vitro kinase assays where a lower-affinity interaction is advantageous. This higher Km allows for a broader dynamic range in activity measurements and is less prone to substrate saturation effects compared to high-affinity peptides (e.g., the native v-Src autophosphorylation site with a Km of 0.3–0.6 mM ). This makes RR-SRC well-suited for high-throughput screening (HTS) campaigns aimed at identifying novel Src kinase inhibitors, where the ability to detect partial inhibition is critical.

Probing the Role of Src Kinases in IL-2 Signaling and T-Cell Proliferation

RR-SRC is a validated tool for functional studies examining the role of Src-family kinases in interleukin-2 (IL-2) signaling pathways within cytotoxic T-lymphocytes (CTLs) . Its concentration-dependent inhibition of CTL proliferation (effective in the 0.25–1 mM range ) provides a specific, peptide-mediated perturbation of this pathway, which is distinct from the effects of non-specific, basic peptides. This application is valuable for immunology researchers studying T-cell activation, immunosuppressive mechanisms, or the validation of Src kinase inhibitors in a cellular context.

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